Cas no 1806593-23-6 (3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid)

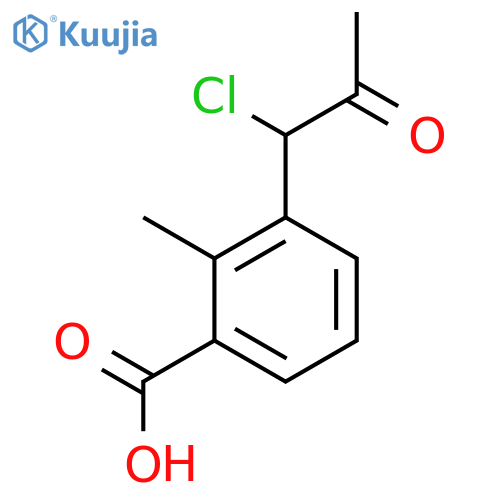

1806593-23-6 structure

商品名:3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid

CAS番号:1806593-23-6

MF:C11H11ClO3

メガワット:226.656242609024

CID:5000929

3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid

-

- インチ: 1S/C11H11ClO3/c1-6-8(10(12)7(2)13)4-3-5-9(6)11(14)15/h3-5,10H,1-2H3,(H,14,15)

- InChIKey: TYTKAMFVKLWZQU-UHFFFAOYSA-N

- ほほえんだ: ClC(C(C)=O)C1C=CC=C(C(=O)O)C=1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 265

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 54.4

3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010015163-250mg |

3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid |

1806593-23-6 | 97% | 250mg |

480.00 USD | 2021-07-05 | |

| Alichem | A010015163-500mg |

3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid |

1806593-23-6 | 97% | 500mg |

831.30 USD | 2021-07-05 | |

| Alichem | A010015163-1g |

3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid |

1806593-23-6 | 97% | 1g |

1,519.80 USD | 2021-07-05 |

3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

1806593-23-6 (3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid) 関連製品

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 4770-00-7(3-cyano-4-nitroindole)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量